molecular formula C19H21NO5S B3589484 Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate

Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B3589484
M. Wt: 375.4 g/mol
InChI Key: UULDFJZZZJSTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the phenoxyphenyl moiety. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Sulfonyl Group: This step often involves the use of sulfonyl chlorides under basic conditions to introduce the sulfonyl group onto the piperidine ring.

    Attachment of the Phenoxyphenyl Moiety: This can be done through a nucleophilic substitution reaction, where the phenoxyphenyl group is introduced onto the sulfonylated piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyphenyl moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-phenylsulfonyl)piperidine-4-carboxylate
  • Methyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
  • Methyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

Uniqueness

Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate is unique due to the presence of the phenoxyphenyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-24-19(21)15-11-13-20(14-12-15)26(22,23)18-9-7-17(8-10-18)25-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULDFJZZZJSTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-(4-phenoxyphenyl)sulfonylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.